2-hydroxy-N-phenylquinoline-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-hydroxy-N-phenylquinoline-4-carboxamide is a compound that belongs to the quinoline family, which is known for its diverse pharmacological and industrial applications. This compound has garnered significant attention due to its potential antibacterial, anticancer, and other therapeutic properties .
Preparation Methods
The synthesis of 2-hydroxy-N-phenylquinoline-4-carboxamide typically involves several steps. One common method starts with aniline, 2-nitrobenzaldehyde, and pyruvic acid, followed by a Doebner reaction, amidation, reduction, acylation, and amination . The reaction conditions often include the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity .
Chemical Reactions Analysis
2-hydroxy-N-phenylquinoline-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-4-carboxylic acid derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
2-hydroxy-N-phenylquinoline-4-carboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism by which 2-hydroxy-N-phenylquinoline-4-carboxamide exerts its effects involves several molecular targets and pathways:
Antibacterial Activity: It disrupts bacterial cell wall synthesis and inhibits essential enzymes, leading to bacterial cell death.
Anticancer Activity: The compound inhibits HDACs, leading to increased acetylation of histone proteins, which in turn affects gene expression and induces apoptosis in cancer cells.
Comparison with Similar Compounds
2-hydroxy-N-phenylquinoline-4-carboxamide can be compared with other quinoline derivatives such as:
2-phenylquinoline-4-carboxylic acid: Similar in structure but lacks the hydroxyl group, which may affect its biological activity.
4-hydroxy-2-quinolones: These compounds also exhibit significant biological activities but differ in their substitution patterns and specific applications.
Properties
Molecular Formula |
C16H12N2O2 |
---|---|
Molecular Weight |
264.28 g/mol |
IUPAC Name |
2-oxo-N-phenyl-1H-quinoline-4-carboxamide |
InChI |
InChI=1S/C16H12N2O2/c19-15-10-13(12-8-4-5-9-14(12)18-15)16(20)17-11-6-2-1-3-7-11/h1-10H,(H,17,20)(H,18,19) |
InChI Key |
FUANIRTWAKKGCG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC(=O)NC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.